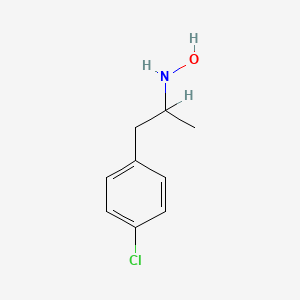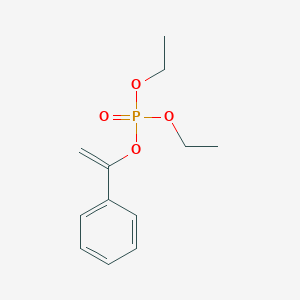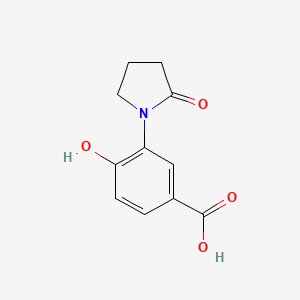
Pistaciamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pistaciamide is a natural product derived from the plant Pistacia chinensis. It is a pyrrolidone derivative with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pistaciamide typically involves the extraction of natural products from Pistacia chinensis. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. general methods for the extraction of natural products include solvent extraction, chromatography, and crystallization .
Industrial Production Methods
The compound is typically produced in small quantities for research purposes .
化学反应分析
Types of Reactions
Pistaciamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
Pistaciamide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of pyrrolidone derivatives.
Biology: Research on this compound includes its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Studies have explored its potential therapeutic effects, including its role in reversing multidrug resistance in cancer cells.
作用机制
The mechanism of action of pistaciamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes and cytokines .
相似化合物的比较
Similar Compounds
Similar compounds to pistaciamide include other pyrrolidone derivatives and natural products from the Pistacia genus, such as pistagremic acid and other phenolic compounds .
Uniqueness
This compound is unique due to its specific structure and the combination of its chemical and biological properties.
属性
分子式 |
C11H11NO4 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC 名称 |
4-hydroxy-3-(2-oxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H11NO4/c13-9-4-3-7(11(15)16)6-8(9)12-5-1-2-10(12)14/h3-4,6,13H,1-2,5H2,(H,15,16) |
InChI 键 |
SMQZZRUGTUYBFY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


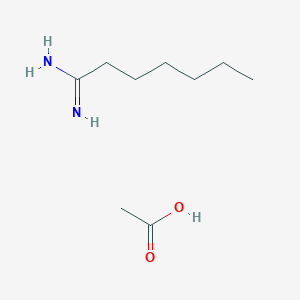

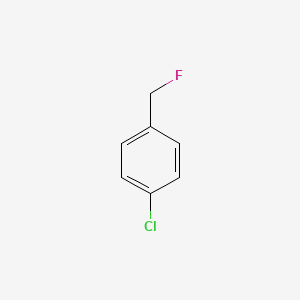
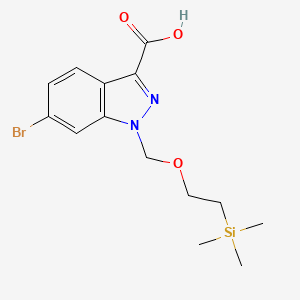
![6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B14759654.png)


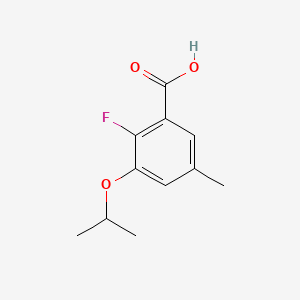
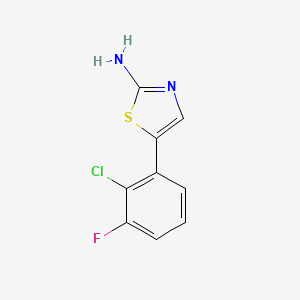
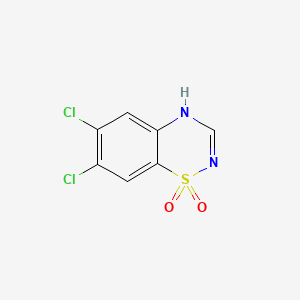

![3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14759702.png)
